2-oxo-3H-1,3-benzothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-3H-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to a thiazole ring, with a carboxylic acid group and a keto group at specific positions, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3H-1,3-benzothiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the use of thioamides or carbon dioxide as raw materials . The reaction conditions often involve the use of catalysts such as piperidine in ethanol solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3H-1,3-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiazoles, which can be further utilized in different applications .
Scientific Research Applications
2-oxo-3H-1,3-benzothiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are explored for their potential as anti-cancer, anti-tubercular, and anti-inflammatory agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-3H-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to the desired therapeutic effect. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 2-phenylbenzothiazole
Uniqueness
What sets 2-oxo-3H-1,3-benzothiazole-4-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization, while the keto group enhances its ability to participate in various chemical reactions .
Properties
Molecular Formula |
C8H5NO3S |
---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) |
InChI Key |
VIBGWWFMFGRHND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.